4-bromo-4H-2,7-naphthyridin-1-one
Description
4-Bromo-4H-2,7-naphthyridin-1-one (CAS: 67988-50-5) is a brominated heterocyclic compound with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol . It belongs to the naphthyridine family, characterized by a bicyclic structure containing two nitrogen atoms. Bromination at the 4-position enhances its reactivity, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing bromodomain inhibitors and other bioactive molecules . Key physical properties include a melting point of 255–262°C and a predicted density of 1.267 g/cm³ .
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-4H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4,7H |
InChI Key |
BZDNZCHSQIALMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(C=NC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-4H-2,7-naphthyridin-1-one typically involves the bromination of 2,7-naphthyridin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 4-bromo-4H-2,7-naphthyridin-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4H-2,7-naphthyridin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 4-amino-4H-2,7-naphthyridin-1-one derivative.
Scientific Research Applications
4-Bromo-4H-2,7-naphthyridin-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science:
Chemical Biology: The compound is used in the design of probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of 4-bromo-4H-2,7-naphthyridin-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The bromine atom can facilitate binding to biological targets through halogen bonding or other interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, physical properties, and applications of 4-bromo-4H-2,7-naphthyridin-1-one and its analogs:
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
